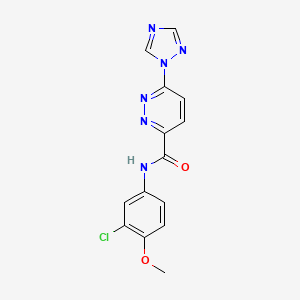
2-Ethyl-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-hydroxybenzoic acid is a chemical compound with the CAS Number: 52008-91-0 . It has a molecular weight of 166.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a carboxyl group, a hydroxyl group, and an ethyl group . The InChI code for this compound is 1S/C9H10O3/c1-2-6-3-4-7 (10)5-8 (6)9 (11)12/h3-5,10H,2H2,1H3, (H,11,12) .Physical and Chemical Properties Analysis
The melting point of this compound is 155-156 degrees Celsius . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Environmental Implications and Water Treatment
Parabens, including esters of para-hydroxybenzoic acid, which 2-Ethyl-5-hydroxybenzoic acid is closely related to, are extensively used in consumer products leading to their ubiquitous presence in aquatic environments. These compounds, due to their phenolic structure, can undergo reactions with free chlorine, forming halogenated by-products. Such derivatives have been detected in various water bodies, raising concerns about their stability and potential toxicity. The environmental persistence of these compounds necessitates further research to fully understand their fate and behavior in water systems, as well as the implications for aquatic life and water quality (Haman et al., 2015).
Antioxidant Activity and Analytical Methods
The antioxidant activity of compounds similar to this compound is a significant area of interest due to potential health benefits and applications in food preservation and cosmetics. Various assays, including ORAC, HORAC, and DPPH, are used to evaluate the antioxidant capacity of phenolic compounds, providing insights into their ability to scavenge free radicals and contribute to the stability of products against oxidative stress. These methods are crucial for understanding how such compounds can be effectively utilized in different industries to enhance product shelf life and nutritional value (Munteanu & Apetrei, 2021).
Pharmacological Activities
Gallic acid, a compound structurally related to this compound, showcases a broad spectrum of pharmacological activities, including anti-inflammatory properties. The detailed analysis of such phenolic compounds reveals their potential in mitigating inflammatory responses by modulating key signaling pathways like MAPK and NF-κB. This highlights the therapeutic potential of this compound derivatives in treating inflammation-related disorders, offering a foundation for future clinical applications and medicinal development (Bai et al., 2020).
Safety and Hazards
When handling 2-Ethyl-5-hydroxybenzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Relevant Papers The relevant papers retrieved do not provide additional information on this compound .
Properties
IUPAC Name |
2-ethyl-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYROQQYOBGRHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate](/img/structure/B2866477.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2866479.png)



![Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate](/img/structure/B2866491.png)
![2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2866492.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2866493.png)

![Methyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866495.png)

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2866498.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethylbutanoate](/img/structure/B2866499.png)
